molecular formula C14H15F2NO3 B2464618 2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 494858-65-0

2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2464618
CAS No.: 494858-65-0
M. Wt: 283.275
InChI Key: DEHFBAZNHKQZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS Number: 494858-65-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a carbamate group integrated within a cyclohexane scaffold, making it a valuable intermediate in synthetic organic and medicinal chemistry . The carbamate functional group is a well-established and critical motif in modern drug design . It is frequently employed as a stable surrogate for peptide bonds, offering improved metabolic stability and enhanced permeability across cell membranes compared to traditional amide linkages . The carbamate group can also participate in hydrogen bonding, which is crucial for facilitating specific interactions with biological targets, and can introduce a degree of conformational restriction that helps in optimizing the potency and selectivity of drug candidates . Compounds with structural similarities, particularly those containing the 2-carbamoylcyclohexane-1-carboxylic acid framework, have been investigated as key components in the development of novel antiviral agents, as evidenced by their inclusion in recent patent literature . As such, this compound serves as a versatile building block for the synthesis of more complex molecules, with primary applications in pharmaceutical research, agrochemical development, and as a reagent in general synthetic chemistry . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHFBAZNHKQZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-[(2,5-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
  • Structural Difference : Fluorine atoms at positions 2 and 5 on the phenyl ring instead of 3 and 3.
  • Solubility: Lower polarity may decrease aqueous solubility relative to the 3,4-difluoro analog.
  • Applications : Explored as an intermediate in kinase inhibitor synthesis .
2-[(4-(N-Isopropylsulfamoyl)phenyl)carbamoyl]cyclohexane-1-carboxylic Acid
  • Structural Difference : Incorporates a sulfamoyl group (-SO₂NH-iPr) at the para position of the phenyl ring.
  • Impact: Molecular Weight: Increased by ~90 Da compared to the 3,4-difluoro compound, altering pharmacokinetics.
  • Applications : Used in protease inhibitor research due to its hydrogen-bonding capacity .

Core Structure Modifications

2-(t-Butyldiphenylsilyloxy)ethyl 4-(3,4-Difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structural Difference : Replaces the cyclohexane-carboxylic acid core with a tetrahydropyrimidine ring and adds a methoxymethyl group.
  • Impact: Bioactivity: The tetrahydropyrimidine ring may enhance binding to adenosine receptors. Synthetic Complexity: Requires cryogenic conditions (e.g., −78°C with LiHMDS), complicating large-scale synthesis .
  • Applications : Investigated for cardiovascular therapeutics .
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid
  • Structural Difference: Spirocyclic system combining cyclohexane and isoquinoline moieties.
  • Solubility: Lower solubility due to increased hydrophobicity .
  • Applications : Studied in neurodegenerative disease models .

Natural Product Derivatives

3-Caffeoyl-4-Feruloylquinic Acid
  • Structural Difference : Natural derivative with caffeoyl and feruloyl groups attached to a quinic acid core.
  • Impact: Antioxidant Activity: Enhanced free-radical scavenging due to phenolic hydroxyl groups. Synthetic Accessibility: More challenging to synthesize than fully synthetic analogs like the 3,4-difluoro compound .
  • Applications : Used as a reference standard in nutraceutical research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-[(3,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid C₁₄H₁₃F₂NO₃ 281.26 3,4-difluorophenyl, carbamoyl Kinase inhibitors, metabolic studies
2-[(2,5-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid C₁₄H₁₃F₂NO₃ 281.26 2,5-difluorophenyl, carbamoyl Intermediate synthesis
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic Acid C₁₇H₂₃N₂O₅S 368.45 Sulfamoyl, isopropyl Protease inhibitors
3-Caffeoyl-4-Feruloylquinic Acid C₂₅H₂₄O₁₂ 516.44 Caffeoyl, feruloyl Antioxidant research

Research Findings and Trends

  • Fluorine Substitution: 3,4-Difluoro analogs generally exhibit higher metabolic stability than non-fluorinated counterparts due to reduced CYP450-mediated oxidation .
  • Sulfamoyl vs. Carbamoyl : Sulfamoyl-containing derivatives show improved solubility but reduced cellular uptake in vitro compared to carbamoyl analogs .
  • Natural vs. Synthetic : Natural derivatives like 3-caffeoyl-4-feruloylquinic acid are prioritized for dietary supplements, while synthetic analogs target drug discovery due to tunable properties .

Biological Activity

2-[(3,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS: 494858-65-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H15F2NO3C_{14}H_{15}F_2NO_3. The compound features a cyclohexane ring substituted with a carbamoyl group and a difluorophenyl moiety. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight273.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not specified

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by inhibiting cell wall synthesis or disrupting membrane integrity.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammatory responses.
  • Antitumor Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of carboxylic acid derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 25 µM .
  • Anti-inflammatory Activity : In vitro assays indicated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Research on similar compounds revealed their ability to inhibit tumor growth in xenograft models. These compounds were shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus (IC50 = 25 µM)
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AntitumorInduction of apoptosis in cancer cells

Q & A

Q. What established synthetic routes are available for 2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid?

The synthesis typically involves:

  • Cyclohexane core formation : Friedel-Crafts acylation (e.g., reacting cyclohexanone with acyl chlorides under Lewis acid catalysis) to introduce substituents .
  • Carbamoyl group introduction : Coupling 3,4-difluoroaniline to the cyclohexane scaffold using carbodiimide reagents (e.g., EDCI) with DMAP as a catalyst, achieving yields up to 75% under optimized conditions .
  • Carboxylic acid functionalization : Hydrolysis of ester intermediates or direct oxidation of alcohol groups, followed by purification via recrystallization .

Q. How is the compound’s structure confirmed experimentally?

  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
    • IR : Confirm carbamoyl (C=O stretch at ~1650 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3000 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for molecular visualization .

Q. What are the primary biological screening assays for this compound?

  • Enzyme inhibition assays : Competitive binding studies with fluorogenic substrates (e.g., trypsin-like proteases) to measure IC50_{50} values .
  • Receptor affinity : Radioligand displacement assays (e.g., using 3^3H-labeled antagonists) to determine Ki_i values .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, HepG2) to assess selectivity indices .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., 3,4-difluorophenyl) influence reactivity and bioactivity?

  • Reactivity : The difluorophenyl group stabilizes intermediates in nucleophilic acyl substitution via resonance and inductive effects, enhancing coupling efficiency .

  • Bioactivity : Fluorination increases lipophilicity (logP ~2.9) and metabolic stability, improving blood-brain barrier penetration in CNS-targeted therapies .

  • Comparative data :

    SubstituentEnzyme Inhibition IC50_{50} (nM)LogP
    3,4-Difluorophenyl12.5 ± 1.22.9
    4-Bromo-2-methylphenyl45.3 ± 3.13.4
    3-Fluorophenylmethyl28.7 ± 2.52.6
    Data adapted from

Q. What strategies resolve contradictory data in biological activity assays?

  • Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Purity verification : HPLC-MS (>98% purity) to exclude impurities affecting results .
  • Structural analogs : Test derivatives (e.g., replacing carboxylic acid with esters) to isolate pharmacophore contributions .

Q. How can computational modeling optimize this compound’s binding affinity?

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risks) .

Q. What crystallographic challenges arise in structural determination?

  • Twinned crystals : Use SHELXD for twin-law identification and SHELXL for refinement with HKLF5 format .
  • Disorder modeling : Apply PART and SIMU instructions in SHELXL to resolve overlapping atoms in the cyclohexane ring .
  • Data quality : Ensure resolution < 1.0 Å and Rint_{int} < 0.05 via synchrotron radiation (e.g., Diamond Light Source) .

Methodological Recommendations

  • Synthetic optimization : Screen coupling agents (e.g., EDCI vs. HATU) and solvents (DMF vs. THF) to improve yields .
  • Stereochemical control : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution for enantiopure synthesis .
  • Data analysis : Employ Olex2 for crystallographic visualization and Mercury for intermolecular interaction mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.